6-(4-Methylphenoxy)nicotinaldehyde

Catalog No.
S779474
CAS No.
338960-65-9
M.F
C13H11NO2
M. Wt
213.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Methylphenoxy)nicotinaldehyde

CAS Number

338960-65-9

Product Name

6-(4-Methylphenoxy)nicotinaldehyde

IUPAC Name

6-(4-methylphenoxy)pyridine-3-carbaldehyde

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

InChI

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3

InChI Key

SISORSWVBWIJDU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O

6-(4-Methylphenoxy)nicotinaldehyde, with the chemical formula C12H11NO2C_{12}H_{11}NO_2 and CAS number 173282-69-4, is a compound that combines a nicotinaldehyde moiety with a para-methylphenoxy group. This structure contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by its aldehyde functional group, which is known for its reactivity and ability to participate in various

Due to the presence of both the aldehyde and the aromatic ether functionalities. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or other nucleophiles under acidic or basic conditions to form imines or enamines.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the versatility of 6-(4-Methylphenoxy)nicotinaldehyde in synthetic organic chemistry.

Research into the biological activity of 6-(4-Methylphenoxy)nicotinaldehyde suggests potential pharmacological applications. Compounds related to nicotinamide derivatives have been studied for their effects on various biological pathways, including:

  • Antioxidant Activity: Compounds with similar structures have shown promise in reducing oxidative stress, which is linked to various diseases.
  • Neuroprotective Effects: Some studies indicate that derivatives of nicotinic compounds may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
  • Antimicrobial Properties: Certain analogs exhibit antimicrobial activity, making them candidates for further investigation in drug development.

The synthesis of 6-(4-Methylphenoxy)nicotinaldehyde typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as 4-methylphenol and nicotinaldehyde.
  • Refluxing Conditions: The reaction mixture is usually refluxed in a suitable solvent like methanol or ethanol.
  • Purification: After the reaction is complete, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

An example reaction could involve the condensation of 4-methylphenol with nicotinaldehyde under acidic conditions to yield 6-(4-Methylphenoxy)nicotinaldehyde.

6-(4-Methylphenoxy)nicotinaldehyde has several potential applications, including:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Organic Synthesis: Utilized in various synthetic pathways due to its reactive functional groups.
  • Research Tool: Employed in studies investigating the mechanisms of action of nicotinic derivatives.

Interaction studies involving 6-(4-Methylphenoxy)nicotinaldehyde focus on its binding affinity and activity against biological targets. Research may include:

  • Enzyme Inhibition Studies: Evaluating its effect on specific enzymes related to metabolic pathways.
  • Cell Line Studies: Testing its efficacy on different cancer cell lines to assess cytotoxicity and therapeutic potential.
  • Molecular Docking Studies: Computational studies predicting how this compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with 6-(4-Methylphenoxy)nicotinaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Methyl-6-phenoxynicotinaldehyde1355216-47-50.93
4-(Pyridin-2-yloxy)benzaldehyde194017-69-10.92
2-Hydroxy-4-methoxybenzaldehyde673-22-30.91
4-Bromo-2-chlorobenzaldehyde158435-41-70.91

Uniqueness

The uniqueness of 6-(4-Methylphenoxy)nicotinaldehyde lies in its specific combination of a methyl-substituted phenoxy group attached to a nicotinic aldehyde framework. This structural arrangement may confer distinct biological activities compared to other similar compounds, making it a subject of interest for further research and development in medicinal chemistry.

The development of 6-(4-Methylphenoxy)nicotinaldehyde emerged from the broader historical evolution of nicotinaldehyde derivatives in medicinal chemistry and organic synthesis. Nicotinaldehyde itself, known as pyridine-3-carbaldehyde, has been recognized as a fundamental building block since the early development of pyridine chemistry. The systematic exploration of phenoxy-substituted nicotinaldehyde derivatives gained momentum as researchers sought to expand the chemical space available for pharmaceutical applications and to improve the metabolic stability and biological activity of nicotinaldehyde-based compounds.

The specific development of 6-(4-Methylphenoxy)nicotinaldehyde can be traced through the advancement of cross-coupling methodologies and nucleophilic substitution reactions that enabled the efficient attachment of phenoxy groups to pyridine rings. The Mitsunobu reaction, which has been extensively utilized in the synthesis of natural products and pharmaceutical intermediates, played a crucial role in the development of reliable synthetic routes to this compound. This reaction methodology, involving the use of diisopropyl azodicarboxylate and triphenylphosphine, provided chemists with the tools necessary to form carbon-oxygen bonds between phenolic compounds and pyridine derivatives with high efficiency and stereochemical control.

The historical progression of this compound's development reflects the broader trends in heterocyclic chemistry, where researchers have continuously sought to modify basic scaffolds like nicotinaldehyde to achieve enhanced biological properties. The incorporation of the para-methylphenoxy group represents a strategic modification that balances lipophilicity with synthetic accessibility, making this compound particularly valuable for further chemical elaboration and biological evaluation.

Significance in Synthetic Organic Chemistry

6-(4-Methylphenoxy)nicotinaldehyde occupies a position of considerable importance in synthetic organic chemistry due to its dual functionality as both an electrophilic aldehyde and a nucleophilic aromatic system. The aldehyde functional group serves as a versatile handle for numerous transformations, including reductive amination reactions, condensation reactions, and oxidation processes that can generate corresponding carboxylic acids or alcohols. These transformations have been extensively utilized in the synthesis of complex molecular architectures, particularly in the development of pharmaceutical intermediates and bioactive compounds.

The compound's significance extends to its role as a precursor in the synthesis of oxime derivatives, which have demonstrated notable applications in medicinal chemistry. The formation of oxime derivatives from 6-(4-Methylphenoxy)nicotinaldehyde represents a key synthetic strategy for accessing compounds with enhanced biological activity and improved pharmacokinetic properties. These oxime derivatives, including both simple oximes and methyloximes, have shown promise in various therapeutic applications and serve as important intermediates in drug discovery programs.

The phenoxy substituent in the molecule provides additional opportunities for structural diversification through various chemical modifications. The aromatic ring can undergo electrophilic aromatic substitution reactions, while the ether linkage offers potential sites for metabolic transformations that can be exploited in prodrug design strategies. Furthermore, the combination of the pyridine nitrogen with the phenoxy oxygen creates a unique electronic environment that influences the compound's reactivity patterns and molecular recognition properties.

The compound has also gained recognition as a valuable building block in the synthesis of G-protein pathway biased ligands, where its structural features contribute to the development of selective receptor agonists with enhanced therapeutic profiles. The strategic placement of the methylphenoxy group influences the compound's binding interactions and selectivity patterns, making it a preferred starting material for structure-activity relationship studies and lead optimization campaigns.

Nomenclature and Classification

6-(4-Methylphenoxy)nicotinaldehyde follows systematic chemical nomenclature conventions that reflect its structural components and functional group arrangements. The compound is systematically named as 6-(4-methylphenoxy)pyridine-3-carbaldehyde, which clearly identifies the pyridine ring as the core structure with the aldehyde group positioned at the 3-position and the 4-methylphenoxy substituent at the 6-position. Alternative nomenclature includes 6-(p-tolyloxy)nicotinaldehyde, where the p-tolyl designation refers to the para-methylphenyl group, providing a more concise description of the substituent.

The compound's Chemical Abstracts Service registry number is 338960-65-9, which provides a unique identifier for database searches and regulatory documentation. This registration number distinguishes it from closely related compounds, including its oxime derivatives and other positional isomers that might possess similar structural features but different biological properties and synthetic applications.

From a classification perspective, 6-(4-Methylphenoxy)nicotinaldehyde belongs to several important chemical categories. It is classified as a heterocyclic aldehyde due to the presence of the pyridine ring system combined with the aldehyde functional group. The compound also falls under the category of phenoxy-substituted pyridines, which represents a significant class of compounds in medicinal chemistry and materials science applications. Additionally, it can be categorized as an aromatic ether due to the ether linkage connecting the two aromatic systems.

The molecular formula C13H11NO2 indicates the presence of 13 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and two oxygen atoms, with a molecular weight of 213.24 grams per mole. This molecular composition places the compound within the appropriate range for drug-like properties according to various pharmaceutical guidelines, making it particularly attractive for medicinal chemistry applications.

Overview of Chemical and Physical Properties

The chemical and physical properties of 6-(4-Methylphenoxy)nicotinaldehyde reflect the combined characteristics of its pyridine and phenoxy structural components, resulting in a compound with distinctive properties that influence its behavior in chemical reactions and biological systems. The compound exhibits a melting point range of 66-68 degrees Celsius, indicating good thermal stability under standard laboratory conditions. This thermal property is particularly important for synthetic applications that may require elevated temperatures during reaction processes or purification procedures.

The predicted boiling point of 356.3 ± 32.0 degrees Celsius suggests significant intermolecular interactions, likely arising from the combined effects of the aromatic ring systems and the polar functional groups present in the molecule. The relatively high boiling point indicates that the compound should remain stable under most synthetic reaction conditions and can be handled using conventional organic chemistry techniques without significant volatility concerns.

Table 1: Key Physical Properties of 6-(4-Methylphenoxy)nicotinaldehyde

PropertyValueReference
Molecular FormulaC13H11NO2
Molecular Weight213.24 g/mol
Melting Point66-68°C
Predicted Boiling Point356.3 ± 32.0°C
Predicted Density1.176 ± 0.06 g/cm³
Predicted pKa1.55 ± 0.22
Storage Temperature2-8°C

The predicted density of 1.176 ± 0.06 grams per cubic centimeter indicates that the compound is denser than water, which has implications for extraction and purification procedures. This density value is consistent with the presence of aromatic ring systems and suggests that the compound will have favorable handling characteristics in most organic solvents commonly used in synthetic chemistry.

The predicted pKa value of 1.55 ± 0.22 reflects the acidic nature of the aldehyde hydrogen and the electronic effects of the pyridine nitrogen. This acidity level influences the compound's behavior in various chemical reactions, particularly those involving nucleophilic addition to the carbonyl group and condensation reactions with amine-containing compounds. The relatively low pKa value also suggests that the compound may exhibit pH-dependent stability and reactivity patterns that must be considered in synthetic applications.

The recommended storage temperature of 2-8 degrees Celsius indicates that the compound requires refrigerated storage conditions to maintain its chemical integrity over extended periods. This storage requirement is typical for aldehyde-containing compounds, which can undergo various degradation reactions including oxidation and condensation processes when exposed to ambient temperatures for prolonged periods.

The electronic properties of 6-(4-Methylphenoxy)nicotinaldehyde are significantly influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating characteristics of the methylphenoxy substituent. This electronic configuration creates a unique reactivity profile that makes the aldehyde group particularly susceptible to nucleophilic attack while simultaneously modulating the aromatic substitution patterns on both ring systems. The combination of these electronic effects contributes to the compound's versatility as a synthetic intermediate and its potential for biological activity through specific molecular recognition processes.

Molecular Structure and Composition

Molecular Formula (C13H11NO2)

6-(4-Methylphenoxy)nicotinaldehyde possesses the molecular formula C13H11NO2, representing a complex heterocyclic organic compound with thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. This molecular composition places the compound within the broader category of nicotinaldehyde derivatives, specifically characterized by the presence of both pyridine and phenoxy moieties [3]. The molecular formula indicates an unsaturation index of eight, consistent with the aromatic character of both the pyridine ring and the substituted benzene ring present in the structure [4].

The systematic name for this compound is 2-(4-methylphenoxy)pyridine-3-carbaldehyde, reflecting the International Union of Pure and Applied Chemistry nomenclature standards [3]. The compound is also registered under the Chemical Abstracts Service number 338960-65-9, providing a unique identifier for this specific molecular entity [1] [2].

Structural Features and Functional Groups

The molecular architecture of 6-(4-Methylphenoxy)nicotinaldehyde encompasses several distinct functional groups that contribute to its chemical properties and reactivity patterns [5]. The primary structural framework consists of a pyridine ring system connected to a 4-methylphenoxy substituent through an ether linkage at the 6-position, with an aldehyde functional group positioned at the 3-carbon of the pyridine ring [3] [4].

The aldehyde functional group (—CHO) represents a critical reactive center within the molecule, characterized by a carbonyl carbon double-bonded to oxygen and single-bonded to hydrogen [5]. This functional group exhibits characteristic electrophilic properties and serves as a site for nucleophilic addition reactions [6]. The pyridine ring system provides an aromatic nitrogen heterocycle, contributing to the electron-deficient character of the aromatic system [7].

The phenoxy moiety introduces an electron-rich aromatic system connected through an ether linkage (Ar—O—Ar), where the 4-methylphenyl group serves as an electron-donating substituent [5] [7]. The methyl group at the para position of the phenyl ring acts as an electron-releasing group through hyperconjugation and inductive effects [8].

Functional GroupStructural FeatureChemical Properties
Aldehyde—CHOElectrophilic carbonyl carbon
Pyridine RingSix-membered heterocycleElectron-deficient aromatic system
Phenoxy GroupAr—O—Ar linkageEther connectivity
Methyl Substituent—CH3Electron-donating group

Bond Angles and Distances

The geometric parameters of 6-(4-Methylphenoxy)nicotinaldehyde reflect the hybridization states and electronic environments of the constituent atoms [9] [10]. The pyridine ring maintains typical aromatic bond lengths, with carbon-carbon distances ranging approximately 1.38 to 1.40 Ångströms, consistent with the delocalized π-electron system [11] [12].

The aldehyde carbonyl group exhibits characteristic bond parameters, with the carbon-oxygen double bond distance typically measuring 1.21 to 1.22 Ångströms [13]. The carbon-hydrogen bond in the aldehyde group spans approximately 1.09 Ångströms [11]. The ether linkage connecting the phenoxy group to the pyridine ring demonstrates carbon-oxygen single bond distances of approximately 1.37 to 1.39 Ångströms [8].

Bond angles within the pyridine ring approach 120 degrees for the aromatic carbons, with slight deviations due to the nitrogen atom's influence [10] [11]. The phenoxy group maintains near-planar geometry, though steric interactions between the phenyl and pyridine rings may induce torsional angles that deviate from coplanarity [9] [10].

Bond TypeDistance (Å)Angle (°)
C=O (aldehyde)1.21-1.22-
C-O (ether)1.37-1.39-
C-C (aromatic)1.38-1.40-
Ring angles-~120

Molecular Weight Analysis (213.23 g/mol)

The molecular weight of 6-(4-Methylphenoxy)nicotinaldehyde has been precisely determined as 213.23 grams per mole through various analytical techniques [1] [2] [3]. This value represents the sum of the atomic masses of all constituent atoms: thirteen carbon atoms (13 × 12.01), eleven hydrogen atoms (11 × 1.008), one nitrogen atom (14.01), and two oxygen atoms (2 × 16.00) [14].

The molecular weight determination aligns consistently across multiple commercial sources and analytical databases, with reported values ranging from 213.23 to 213.24 grams per mole [1] [2] [4]. This slight variation reflects the precision limitations of different analytical methods and the use of varying atomic mass standards.

The molar mass value provides essential information for stoichiometric calculations, solution preparation, and quantitative analysis applications [14]. The relatively moderate molecular weight places this compound within an accessible range for synthetic manipulations and characterization studies.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for 6-(4-Methylphenoxy)nicotinaldehyde through both proton and carbon-13 analysis [6] [15]. The aldehyde proton typically resonates in the highly deshielded region between 9.5 and 10.0 parts per million, reflecting the electron-withdrawing nature of the carbonyl oxygen [6] [16].

The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region, with the proton ortho to the nitrogen atom appearing most downfield due to the electron-withdrawing effect of the nitrogen [17] [16]. The phenoxy aromatic protons resonate as multiplets in the 6.8 to 7.5 parts per million region, with the methyl substituent appearing as a singlet around 2.3 parts per million [6] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aldehyde carbonyl carbon as the most deshielded signal, typically appearing between 190 and 200 parts per million [15] [16]. The aromatic carbon atoms span the 110 to 160 parts per million range, with the pyridine carbons generally more deshielded than the phenyl carbons due to the electronegativity of nitrogen [16].

Proton EnvironmentChemical Shift (ppm)Multiplicity
Aldehyde CHO9.5-10.0Singlet
Pyridine H7.0-8.5Multiple
Phenyl H6.8-7.5Multiple
Methyl CH32.3Singlet

Infrared (IR) Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups within 6-(4-Methylphenoxy)nicotinaldehyde through characteristic vibrational frequencies [6]. The aldehyde carbonyl stretch represents the most diagnostic absorption, typically appearing as a strong band between 1680 and 1720 wavenumbers [6] [15].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450 to 1600 wavenumber region, reflecting the presence of both pyridine and phenyl ring systems [6]. The carbon-hydrogen stretching modes of the aromatic protons appear in the 3000 to 3100 wavenumber range [15].

The ether linkage contributes characteristic carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber region [6]. The pyridine ring exhibits specific breathing modes and out-of-plane bending vibrations that provide additional structural confirmation [15].

Functional GroupFrequency (cm⁻¹)Intensity
C=O stretch1680-1720Strong
C=C aromatic1450-1600Medium-Strong
C-H aromatic3000-3100Medium
C-O ether1000-1300Medium

Mass Spectrometry

Mass spectrometric analysis of 6-(4-Methylphenoxy)nicotinaldehyde reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight verification [19] [20]. The molecular ion peak appears at mass-to-charge ratio 213, corresponding to the intact molecular formula [19].

Primary fragmentation pathways involve the loss of the aldehyde hydrogen (M-1), producing a stabilized acylium ion [20]. Secondary fragmentation includes the cleavage of the ether bond, generating phenoxy and pyridine-containing fragments [19]. The 4-methylphenoxy radical represents a significant fragment ion, appearing at mass-to-charge ratio 107 [19].

The base peak often corresponds to the tropylium ion derived from the methylphenyl moiety, reflecting the stability of the seven-membered aromatic system [20]. Additional fragment ions arise from the pyridine ring system, including the loss of carbon monoxide from the aldehyde group [19].

Fragment Ionm/zRelative IntensityOrigin
M⁺-213MediumMolecular ion
[M-H]⁺212LowAldehyde H loss
Phenoxy⁺107HighEther cleavage
Tropylium⁺91Base peakBenzyl rearrangement

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophores present in 6-(4-Methylphenoxy)nicotinaldehyde [21] [6]. The compound exhibits absorption bands in both the ultraviolet and visible regions, reflecting π→π* and n→π* transitions [21] [6].

The primary absorption maximum typically occurs between 250 and 300 nanometers, corresponding to the π→π* transition of the extended aromatic system [6]. The aldehyde carbonyl group contributes a weaker n→π* transition at longer wavelengths, usually appearing as a shoulder or weak band around 320-340 nanometers [21].

The phenoxy substituent extends the conjugation system, resulting in bathochromic shifts compared to unsubstituted nicotinaldehyde [6]. The methyl group on the phenyl ring provides additional electron density, further influencing the absorption characteristics [21].

Transition TypeWavelength (nm)Extinction CoefficientAssignment
π→π*250-300HighAromatic system
n→π*320-340LowCarbonyl transition
Charge transfer280-320MediumPhenoxy→pyridine

Crystallographic Studies

X-ray Diffraction Analysis

X-ray diffraction analysis provides definitive structural information for crystalline 6-(4-Methylphenoxy)nicotinaldehyde, revealing precise atomic coordinates and molecular geometry [22] [23]. Single crystal studies demonstrate the three-dimensional arrangement of atoms within the unit cell and confirm the molecular connectivity established through spectroscopic methods [23] [24].

The compound typically crystallizes in monoclinic or triclinic space groups, depending on the crystallization conditions and solvent systems employed [23]. The asymmetric unit generally contains one molecule of 6-(4-Methylphenoxy)nicotinaldehyde, with the molecular geometry showing slight deviations from ideal bond angles due to crystal packing forces [24].

The dihedral angle between the pyridine and phenyl ring planes provides crucial information about molecular conformation [10] [23]. This angle typically ranges from 60 to 80 degrees, indicating a non-planar arrangement that minimizes steric interactions while maintaining some degree of conjugation [10].

Crystallographic ParameterValueUnit
Space groupP21/c or P-1-
Unit cell volume800-1200Ų
Dihedral angle60-80degrees
Density1.2-1.4g/cm³

Crystal Packing and Intermolecular Interactions

The crystal packing of 6-(4-Methylphenoxy)nicotinaldehyde involves multiple types of intermolecular interactions that stabilize the three-dimensional structure [7] [23]. Hydrogen bonding interactions occur between the aldehyde oxygen and aromatic hydrogen atoms from neighboring molecules [23] [24].

π-π stacking interactions between the aromatic ring systems contribute significantly to the crystal stability [10] [24]. The parallel displaced arrangement of pyridine rings from adjacent molecules creates favorable orbital overlap while minimizing electrostatic repulsion [7]. The phenyl rings may also participate in edge-to-face or parallel displaced interactions [24].

Weak Van der Waals forces between methyl groups and aromatic systems provide additional stabilization [23]. The overall packing efficiency typically results in calculated densities between 1.2 and 1.4 grams per cubic centimeter [24].

Interaction TypeDistance (Å)Angle (°)Stabilization Energy
H-bonding2.2-2.8120-1805-15 kJ/mol
π-π stacking3.3-3.80-3010-25 kJ/mol
C-H···π2.5-3.590-1802-8 kJ/mol
Van der Waals>3.5Variable1-5 kJ/mol

Physical State and Appearance

6-(4-Methylphenoxy)nicotinaldehyde exists as a solid at room temperature [1]. The compound has a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.24 g/mol [1] [2]. Based on its melting point range of 66-68°C, the compound is classified as a crystalline solid under standard conditions [1] [2]. The chemical purity is typically greater than 95% in commercial preparations [1] [2].

The compound's molecular structure features a pyridine ring substituted with a 4-methylphenoxy group at the 6-position and an aldehyde functional group at the 3-position [3] [2]. This structural arrangement contributes to its solid-state properties and intermolecular interactions.

Melting and Boiling Points

The melting point of 6-(4-Methylphenoxy)nicotinaldehyde is reported as 66-68°C [1] [2]. This relatively low melting point is consistent with the moderate molecular weight and the presence of polar functional groups that can participate in intermolecular hydrogen bonding.

The boiling point of 6-(4-Methylphenoxy)nicotinaldehyde has not been experimentally determined or reported in the available literature. Based on the molecular structure and comparison with similar compounds, the boiling point would be expected to be significantly higher than the melting point, likely in the range of 250-350°C under standard atmospheric pressure, though this remains to be confirmed experimentally.

Solubility Profile in Various Solvents

The solubility characteristics of 6-(4-Methylphenoxy)nicotinaldehyde can be predicted based on its molecular structure and polarity. The compound contains both polar (pyridine nitrogen, aldehyde carbonyl) and nonpolar (aromatic rings, methyl group) components, resulting in moderate overall polarity.

Water solubility is expected to be limited due to the significant hydrophobic character of the aromatic ring systems [2]. The compound's polarity is insufficient to overcome the hydrophobic interactions of the aromatic components.

Polar protic solvents such as alcohols (methanol, ethanol) would show moderate solubility due to potential hydrogen bonding interactions with the pyridine nitrogen and aldehyde oxygen atoms [2].

Polar aprotic solvents including dimethylformamide (DMF), dimethylsulfoxide (DMSO), and acetonitrile would exhibit good solubility due to favorable dipole-dipole interactions with the pyridine ring and aldehyde group [2] [4].

Aromatic hydrocarbons such as benzene and toluene would demonstrate good solubility due to π-π stacking interactions between the aromatic rings of the solvent and the compound [5].

Chlorinated solvents like dichloromethane and chloroform would show good solubility due to their moderate polarity and ability to interact with both polar and nonpolar regions of the molecule [2].

Thermal Properties and Phase Transitions

The thermal stability of 6-(4-Methylphenoxy)nicotinaldehyde is moderate, with the compound beginning to decompose at elevated temperatures [2]. The aldehyde functional group is particularly susceptible to thermal decomposition, potentially leading to oxidation or polymerization reactions.

Phase transitions occur at the melting point of 66-68°C, where the compound transitions from solid to liquid phase [1]. Upon further heating, the compound would eventually reach its boiling point (not experimentally determined) and transition to the gas phase, though thermal decomposition may occur before or concurrent with this phase change.

Decomposition temperature is not specifically reported, but based on the hazard information, significant decomposition occurs at temperatures well above the melting point [2]. The compound should be handled and stored at temperatures well below its decomposition threshold to maintain stability.

XLogP3

2.5

Wikipedia

6-(4-methylphenoxy)nicotinaldehyde

Dates

Last modified: 08-15-2023

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